

Reproducibility of published data on 2-Amino-8-methoxyquinazoline

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Compound of Interest

Compound Name: 2-Amino-8-methoxyquinazoline

Cat. No.: B112925

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An In-Depth Guide to the Synthesis and Characterization of **2-Amino-8-methoxyquinazoline**: Establishing a Reproducible Protocol

This guide addresses the synthesis and characterization of **2-Amino-8-methoxyquinazoline** (CAS 708-15-6). A review of the scientific literature reveals a scarcity of detailed, reproducible experimental procedures for this specific molecule. While the quinazoline scaffold is of significant interest in medicinal chemistry for its diverse biological activities, including anticancer and anti-inflammatory properties, a clear and validated pathway to this particular analog is not readily available.^{[1][2]}

This document serves to bridge that gap. As opposed to a direct comparison of non-existent literature, we will synthesize information from established, high-yield reactions for analogous compounds to propose a robust, reliable, and reproducible protocol for the synthesis of **2-Amino-8-methoxyquinazoline**. We will further detail the necessary analytical methods to validate the final product's identity and purity, providing researchers with a clear and actionable path forward.

Part 1: Proposed Synthetic Route and Mechanistic Considerations

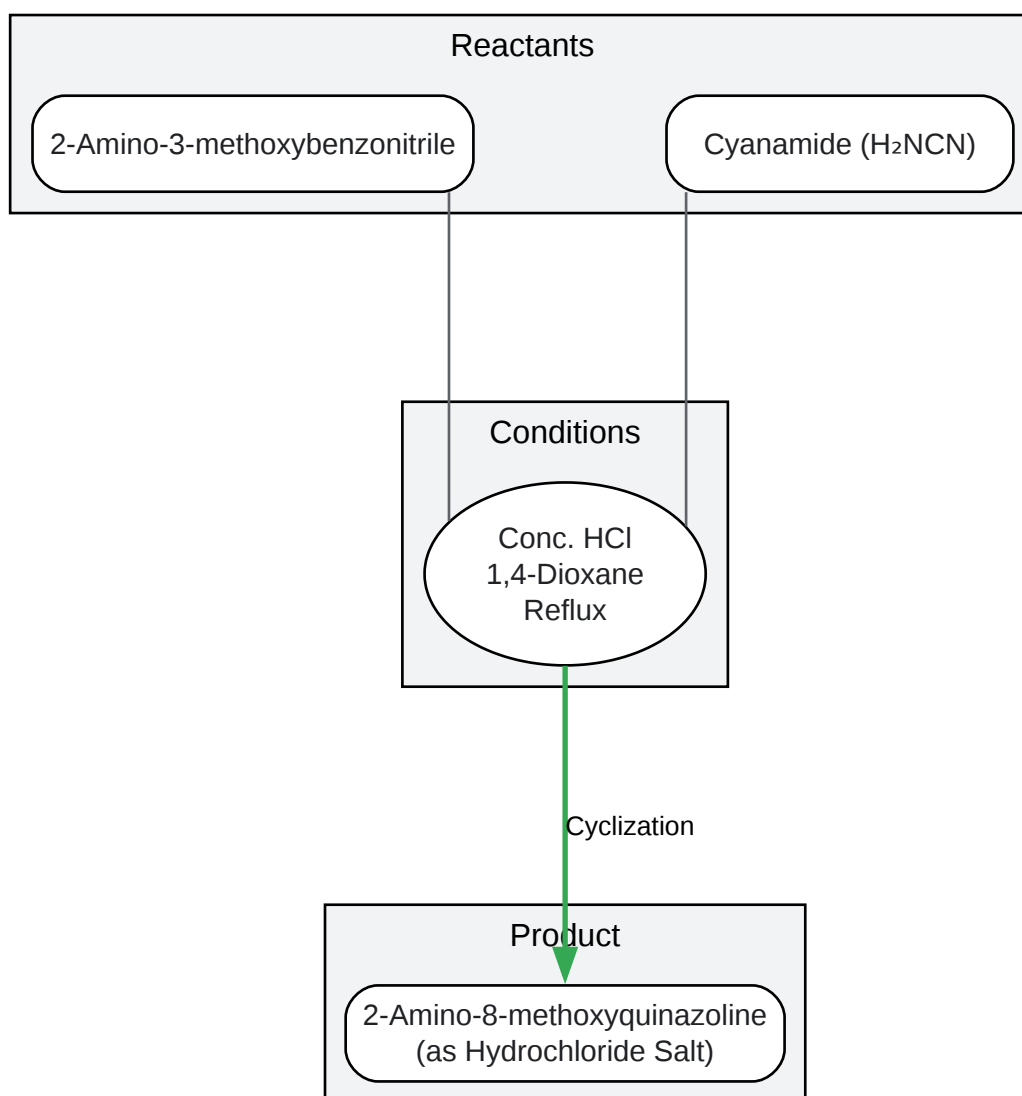
The most reliable and direct routes to 2-aminoquinazolines often begin with the corresponding 2-aminobenzonitrile (anthranilonitrile) precursor.^{[1][3]} This approach involves a cyclization reaction with a reagent that provides the C2 carbon and N1 nitrogen of the quinazoline ring.

Our proposed synthesis begins with 2-amino-3-methoxybenzonitrile. This starting material is commercially available and contains the requisite arrangement of functional groups for direct conversion. The cyclization will be achieved using cyanamide in the presence of a strong acid catalyst, such as hydrochloric acid.

Causality of Experimental Choices:

- **Starting Material:** 2-amino-3-methoxybenzonitrile is selected because the ortho-amino and nitrile groups are pre-organized for intramolecular cyclization, a highly efficient chemical transformation. The methoxy group at the 3-position will become the 8-methoxy group in the final quinazoline product.
- **Reagent:** Cyanamide (H_2NCN) is an ideal reagent as it provides the necessary $\text{N}=\text{C}-\text{NH}_2$ fragment to form the 2-amino-substituted pyrimidine ring of the quinazoline core.
- **Catalyst:** Concentrated hydrochloric acid serves a dual purpose. It protonates the nitrile of the starting material, activating it for nucleophilic attack by the cyanamide nitrogen. Secondly, it maintains the basic amino groups in their protonated, soluble ammonium salt form, preventing unwanted side reactions and ensuring homogeneity in the reaction medium.

The proposed synthetic pathway is illustrated below.



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Caption: Proposed synthesis of **2-Amino-8-methoxyquinazoline** via acid-catalyzed cyclization.

Part 2: Detailed Experimental Protocol and Characterization

This section provides a step-by-step methodology for the synthesis and purification of **2-Amino-8-methoxyquinazoline**, followed by the analytical procedures required for structural confirmation and purity assessment.

Experimental Protocol: Synthesis

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methoxybenzonitrile (1.48 g, 10 mmol) and cyanamide (0.84 g, 20 mmol, 2.0 equivalents).
- **Solvent and Catalyst Addition:** Add 1,4-dioxane (20 mL) to the flask. With vigorous stirring, slowly add concentrated hydrochloric acid (5 mL) to the suspension. Rationale: Dioxane is a stable solvent under strongly acidic conditions. The slow addition of acid manages the initial exotherm.
- **Reaction:** Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Mobile Phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 6-8 hours.
- **Workup and Isolation:**
 - Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. A precipitate of the hydrochloride salt of the product should form.
 - Collect the solid precipitate by vacuum filtration.
 - Wash the solid with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities and residual dioxane.
 - Dry the solid under vacuum to yield **2-Amino-8-methoxyquinazoline** hydrochloride as an off-white to pale yellow solid.
- **Neutralization (Optional, for free base):**
 - Dissolve the hydrochloride salt in water (50 mL).
 - Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO_3) with stirring until the pH of the solution is ~8-9.
 - Collect the resulting precipitate (the free base) by vacuum filtration, wash with cold water (2 x 25 mL), and dry under vacuum.

Data Analysis and Expected Results

Accurate characterization is critical for validating the successful synthesis and purity of the target compound. The following table summarizes the expected analytical data based on the known properties of analogous structures.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Analysis Technique	Expected Result
Molecular Formula	C ₉ H ₉ N ₃ O
Molecular Weight	175.19 g/mol
¹ H NMR (400 MHz, DMSO-d ₆)	δ 9.2-9.4 (s, 1H, H4), 7.5-7.7 (d, 1H, H5), 7.2-7.4 (t, 1H, H6), 7.0-7.2 (d, 1H, H7), 6.8-7.0 (br s, 2H, -NH ₂), 3.9-4.1 (s, 3H, -OCH ₃)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 162-164 (C2), 155-157 (C8a), 148-150 (C4), 145-147 (C8), 125-127 (C6), 115-117 (C5), 112-114 (C4a), 110-112 (C7), 56-58 (-OCH ₃)
High-Resolution MS (ESI+)	Calculated for [C ₉ H ₁₀ N ₃ O] ⁺ ([M+H] ⁺): 176.0818; Found: 176.08xx

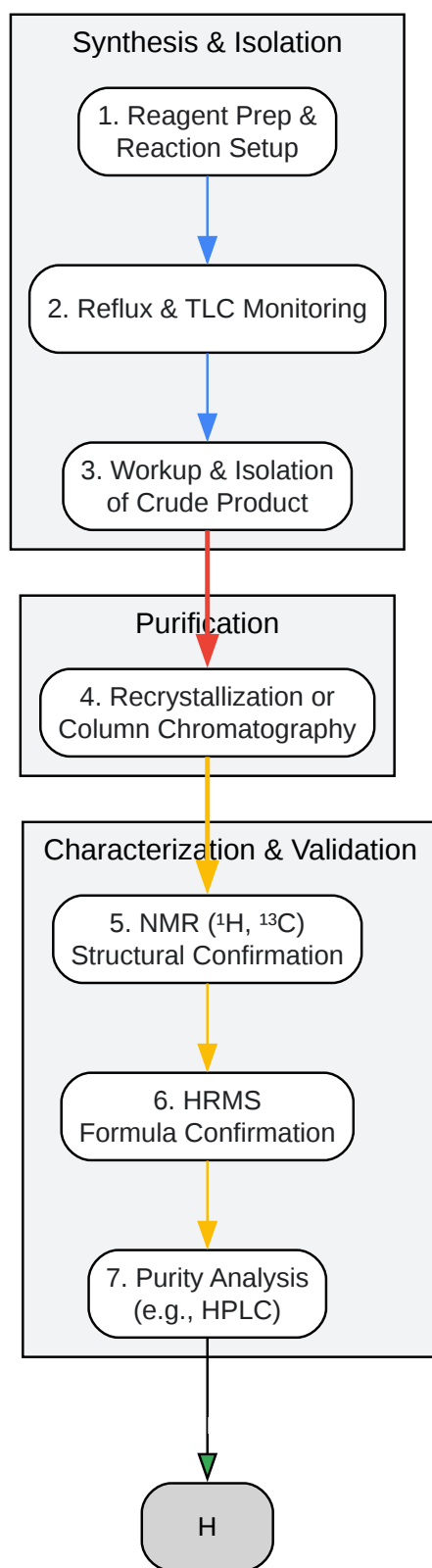
Part 3: Assessing Reproducibility and Critical Parameters

The reproducibility of this synthesis hinges on several key factors that must be carefully controlled.

- Purity of Starting Materials:** The 2-amino-3-methoxybenzonitrile must be of high purity. The presence of isomeric impurities could lead to the formation of difficult-to-separate side products.
- Stoichiometry:** While an excess of cyanamide is used to drive the reaction to completion, a significant excess can lead to polymerization and complicate purification. Using 2.0 equivalents is a well-established starting point.

- **Acid Concentration:** The concentration of HCl is critical. Insufficient acid will result in a sluggish or incomplete reaction. Conversely, overly harsh conditions could lead to degradation of the product.
- **Temperature and Time:** Consistent reflux temperature ensures a steady reaction rate. Monitoring by TLC is essential to avoid prolonged heating after completion, which can increase the formation of byproducts.

The overall workflow for ensuring a reproducible outcome is depicted below.



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Caption: A validated workflow for the synthesis and analysis of **2-Amino-8-methoxyquinazoline**.

Conclusion

While published data for the synthesis of **2-Amino-8-methoxyquinazoline** is sparse, a reliable and reproducible protocol can be established by leveraging well-documented procedures for analogous 2-aminoquinazoline derivatives. The proposed acid-catalyzed cyclization of 2-amino-3-methoxybenzonitrile with cyanamide offers a direct and efficient route to the target compound. By carefully controlling critical parameters such as reagent purity, stoichiometry, and reaction conditions, and by performing rigorous analytical characterization as outlined in this guide, researchers can confidently synthesize and validate **2-Amino-8-methoxyquinazoline** for use in drug discovery and other scientific endeavors.

References

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